molecular formula C6H11NO2S B7858693 Pentanenitrile, 5-(methylsulfonyl)- CAS No. 54863-38-6

Pentanenitrile, 5-(methylsulfonyl)-

Cat. No.: B7858693
CAS No.: 54863-38-6
M. Wt: 161.22 g/mol
InChI Key: AUVQOHFFHTVMSV-UHFFFAOYSA-N
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Description

Pentanenitrile, 5-(methylsulfonyl)- is an organic compound with the molecular formula C6H11NOS It is characterized by the presence of a methanesulfonyl group attached to a pentanenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentanenitrile, 5-(methylsulfonyl)- typically involves the reaction of methanesulfonyl chloride with pentanenitrile in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

CH3SO2Cl+C5H9CNCH3SO2C5H9CN+HCl\text{CH}_3\text{SO}_2\text{Cl} + \text{C}_5\text{H}_9\text{CN} \rightarrow \text{CH}_3\text{SO}_2\text{C}_5\text{H}_9\text{CN} + \text{HCl} CH3​SO2​Cl+C5​H9​CN→CH3​SO2​C5​H9​CN+HCl

Industrial Production Methods

In an industrial setting, the production of Pentanenitrile, 5-(methylsulfonyl)- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Pentanenitrile, 5-(methylsulfonyl)- can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted sulfonyl derivatives.

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis:
    • Pentanenitrile, 5-(methylsulfonyl)- serves as a versatile building block in organic synthesis. Its functional groups allow for various transformations, making it useful for creating more complex molecules.
    • Reactions:
      • Oxidation: Converts the methylsulfanyl group to sulfoxides or sulfones.
      • Reduction: The nitrile group can be reduced to amines using agents like lithium aluminum hydride (LiAlH4).
      • Substitution: The nitrile can be transformed into amides or carboxylic acids.
  • Medicinal Chemistry:
    • Research indicates that Pentanenitrile, 5-(methylsulfonyl)- may act as a pharmacophore in drug development. Its ability to modulate biological pathways makes it a candidate for therapeutic applications.
    • Case Study: A study published in the European Journal of Organic Chemistry explored its potential as a precursor for bioactive compounds that could influence enzymatic activities .
  • Agricultural Sciences:
    • The compound is investigated for its role in the synthesis of agrochemicals. Its unique properties may enhance the efficacy of pesticides or fertilizers.
    • Example Application: It has been linked to the biosynthesis of glucosinolates, which are important for plant defense mechanisms .

Mechanism of Action

The mechanism of action of Pentanenitrile, 5-(methylsulfonyl)- involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The nitrile group can also participate in various chemical transformations, contributing to the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methylsulfinylpentanenitrile
  • 5-Methylsulfonylpentanenitrile

Uniqueness

Pentanenitrile, 5-(methylsulfonyl)- is unique due to the presence of both a sulfonyl group and a nitrile group, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Biological Activity

Pentanenitrile, 5-(methylsulfonyl)-, also known as 5-(methylsulfinyl)pentanenitrile, is an organic compound with significant biological activity. This article explores its properties, mechanisms of action, and potential applications in medicine and research.

Chemical Structure and Properties

  • Molecular Formula : C6H11NOS
  • Molecular Weight : 145.22 g/mol
  • Functional Groups : Contains a nitrile group (-C≡N) and a methylsulfonyl group (-SO2CH3) attached to a pentane backbone.

This unique structure contributes to its reactivity and biological properties, making it a valuable compound in organic synthesis and pharmacological research.

Pentanenitrile, 5-(methylsulfonyl)- is believed to exert its biological effects through several mechanisms:

  • Precursor Role : It acts as a precursor in the biosynthesis of various natural products, which may have therapeutic implications.
  • Enzyme Modulation : The compound may interact with specific enzymes or signaling pathways, influencing biological processes such as inflammation and cancer cell proliferation .

Biological Activities

Research has highlighted several key biological activities associated with Pentanenitrile, 5-(methylsulfonyl)-:

  • Anticancer Activity : Studies have shown that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. For instance, in vitro tests revealed IC50 values of 0.051 µM against BxPC-3 pancreatic cancer cells and 0.066 µM against Panc-1 cells, demonstrating significant potency compared to normal human lung fibroblasts (IC50 = 0.36 µM) .
  • Anti-inflammatory Effects : In experiments involving lipopolysaccharide-stimulated murine microglia (BV2 cells), compounds derived from Raphanus sativus (which include methylsulfonyl derivatives) demonstrated a reduction in nitrite oxide production with an IC50 value of 45.36 μM, indicating potential anti-inflammatory properties .

Case Studies

  • Antiproliferative Activity Study :
    • Objective : To evaluate the effects of Pentanenitrile derivatives on pancreatic cancer cell lines.
    • Methodology : Various concentrations of the compound were tested on BxPC-3 and Panc-1 cells.
    • Findings : The compound showed strong antiproliferative activity with IC50 values significantly lower than those for normal cells, suggesting selective toxicity towards cancerous cells .
  • Neuroinflammation Study :
    • Objective : To assess anti-neuroinflammatory effects in BV2 microglial cells.
    • Results : The study indicated that certain derivatives of Pentanenitrile reduced inflammatory markers significantly, supporting traditional uses in ethnopharmacology .

Comparative Analysis

The following table summarizes the biological activities of Pentanenitrile, 5-(methylsulfonyl)- compared to related compounds:

Compound NameAnticancer IC50 (µM)Anti-inflammatory IC50 (µM)
Pentanenitrile, 5-(methylsulfonyl)-0.051 (BxPC-3)45.36
Sulforaphane0.05 (various lines)Not specified
Other Methylsulfonyl DerivativesVariesVaries

Properties

IUPAC Name

5-methylsulfonylpentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S/c1-10(8,9)6-4-2-3-5-7/h2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVQOHFFHTVMSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501301507
Record name 5-(Methylsulfonyl)pentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501301507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54863-38-6
Record name 5-(Methylsulfonyl)pentanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54863-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Methylsulfonyl)pentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501301507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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